molecular formula C27H29N3O3 B386513 2-METHYL-N-(3-{N'-[(Z)-[4-(PENTYLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE

2-METHYL-N-(3-{N'-[(Z)-[4-(PENTYLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE

Cat. No.: B386513
M. Wt: 443.5g/mol
InChI Key: CONZPPLWZMULCC-USHMODERSA-N
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Description

2-METHYL-N-(3-{N’-[(Z)-[4-(PENTYLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzamide core substituted with a pentoxyphenyl group and a hydrazinecarbonyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHYL-N-(3-{N’-[(Z)-[4-(PENTYLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the hydrazinecarbonyl derivative, followed by the introduction of the pentoxyphenyl group through a series of coupling reactions. Common reagents used in these reactions include hydrazine derivatives, aldehydes, and various catalysts to facilitate the coupling process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-METHYL-N-(3-{N’-[(Z)-[4-(PENTYLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The benzamide core allows for substitution reactions, introducing different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure specific product formation.

Major Products Formed

Major products formed from these reactions include oxidized derivatives, reduced hydrazine compounds, and substituted benzamides with varying functional groups.

Scientific Research Applications

2-METHYL-N-(3-{N’-[(Z)-[4-(PENTYLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis studies.

    Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique molecular structure.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-METHYL-N-(3-{N’-[(Z)-[4-(PENTYLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-{N’-[(Z)-[4-(HEXYLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE
  • N-(3-{N’-[(Z)-[4-(BUTYLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE

Uniqueness

2-METHYL-N-(3-{N’-[(Z)-[4-(PENTYLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and therapeutic potential, making it a valuable subject for further research and application development.

Properties

Molecular Formula

C27H29N3O3

Molecular Weight

443.5g/mol

IUPAC Name

2-methyl-N-[3-[[(Z)-(4-pentoxyphenyl)methylideneamino]carbamoyl]phenyl]benzamide

InChI

InChI=1S/C27H29N3O3/c1-3-4-7-17-33-24-15-13-21(14-16-24)19-28-30-26(31)22-10-8-11-23(18-22)29-27(32)25-12-6-5-9-20(25)2/h5-6,8-16,18-19H,3-4,7,17H2,1-2H3,(H,29,32)(H,30,31)/b28-19-

InChI Key

CONZPPLWZMULCC-USHMODERSA-N

Isomeric SMILES

CCCCCOC1=CC=C(C=C1)/C=N\NC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3C

SMILES

CCCCCOC1=CC=C(C=C1)C=NNC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3C

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C=NNC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3C

Origin of Product

United States

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